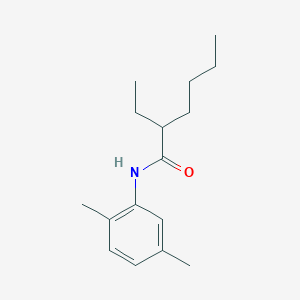

N-(2,5-dimethylphenyl)-2-ethylhexanamide

Description

N-(2,5-Dimethylphenyl)-2-ethylhexanamide is a synthetic amide compound characterized by a 2-ethylhexanamide backbone attached to a 2,5-dimethyl-substituted phenyl ring. The 2,5-dimethylphenyl group is a recurring motif in compounds demonstrating potent PET inhibition, as seen in structurally related hydroxynaphthalene-carboxamides . The ethylhexanamide chain likely contributes to lipophilicity, which influences membrane permeability and target interaction, though its specific role requires further investigation.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |

InChI Key |

DTOICEAICUKOKO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and physicochemical properties of N-(2,5-dimethylphenyl)-2-ethylhexanamide can be contextualized by comparing it to analogs with variations in substituent positions, electronic properties, and amide backbones. Below is a detailed analysis based on evidence from agrochemical and synthetic studies.

Substituent Position and Electronic Effects

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

This compound exhibits strong PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts. The 2,5-dimethyl substitution on the phenyl ring enhances lipophilicity and steric compatibility with photosystem II (PSII) binding sites. Electron-donating methyl groups at the 2,5-positions likely stabilize interactions via hydrophobic forces .- Comparison : The shared 2,5-dimethylphenyl group suggests similar steric and electronic contributions in N-(2,5-dimethylphenyl)-2-ethylhexanamide. However, replacing the hydroxynaphthalene-carboxamide with 2-ethylhexanamide may reduce PET inhibition efficacy due to differences in hydrogen-bonding capacity and aromatic stacking.

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

This analog demonstrates comparable PET inhibition (IC50 ~10 µM) but differs in substituent symmetry (3,5- vs. 2,5-dimethyl). The meta-substitution pattern may alter binding orientation in PSII, highlighting the critical role of substituent positioning .

Amide Backbone Modifications

- N-(2,6-Dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide (): This compound features a piperidinecarboxamide backbone and 2,6-dimethylphenyl group.

- N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide (): A methanimidamide derivative with 2,4-dimethylphenyl substitution.

Agrochemical Analogs with Varied Substituents

- Alachlor (N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide) (): A chloroacetamide herbicide with 2,6-diethylphenyl and methoxymethyl groups. The electron-withdrawing chlorine and methoxy groups enhance electrophilicity, enabling covalent binding to target proteins. In contrast, the 2,5-dimethylphenyl group in the target compound relies on non-covalent interactions .

- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)pyridine-3-carboxamide) (): This herbicide combines fluorinated phenyl and pyridine rings for enhanced lipophilicity and UV stability. Fluorine substituents increase electron-withdrawing effects, which may improve binding kinetics compared to methyl groups .

Structural and Functional Data Table

Key Research Findings and Implications

- Substituent Position : The 2,5-dimethyl configuration optimizes PET inhibition in hydroxynaphthalene-carboxamides by balancing lipophilicity and steric accessibility . This suggests that N-(2,5-dimethylphenyl)-2-ethylhexanamide may exhibit favorable membrane penetration but requires evaluation for target-specific interactions.

- Electronic Effects : Methyl groups are electron-donating, which may weaken interactions with electron-deficient binding pockets compared to fluorine-substituted analogs (e.g., diflufenican) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.